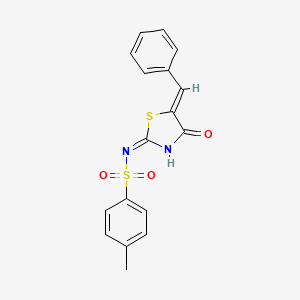![molecular formula C18H25N3O4 B6043592 3-[2-(2-isoxazolidinyl)-2-oxoethyl]-4-(4-methoxy-3-methylbenzyl)-2-piperazinone](/img/structure/B6043592.png)
3-[2-(2-isoxazolidinyl)-2-oxoethyl]-4-(4-methoxy-3-methylbenzyl)-2-piperazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(2-isoxazolidinyl)-2-oxoethyl]-4-(4-methoxy-3-methylbenzyl)-2-piperazinone is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as ISOX and is known for its unique chemical structure and properties.
Mecanismo De Acción
The mechanism of action of 3-[2-(2-isoxazolidinyl)-2-oxoethyl]-4-(4-methoxy-3-methylbenzyl)-2-piperazinone is not fully understood. However, it is believed to work by inhibiting various enzymes and proteins involved in cell growth and replication. ISOX has been found to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. It also inhibits the activity of cyclin-dependent kinases, which are involved in cell cycle regulation.
Biochemical and Physiological Effects:
ISOX has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins. It also inhibits angiogenesis by suppressing the expression of vascular endothelial growth factor (VEGF). Additionally, ISOX has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-[2-(2-isoxazolidinyl)-2-oxoethyl]-4-(4-methoxy-3-methylbenzyl)-2-piperazinone in lab experiments is its broad-spectrum activity against various diseases. It has been found to be effective against cancer, viruses, and bacteria. Additionally, ISOX has a unique chemical structure, which makes it a potential lead compound for drug development. However, one of the limitations of using ISOX in lab experiments is its low solubility in water, which makes it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on 3-[2-(2-isoxazolidinyl)-2-oxoethyl]-4-(4-methoxy-3-methylbenzyl)-2-piperazinone. One area of research is the development of ISOX derivatives with improved solubility and bioavailability. Another area of research is the investigation of ISOX's activity against other diseases like Alzheimer's disease and Parkinson's disease. Additionally, the mechanism of action of ISOX needs to be further elucidated to understand its full therapeutic potential.
Métodos De Síntesis
The synthesis of 3-[2-(2-isoxazolidinyl)-2-oxoethyl]-4-(4-methoxy-3-methylbenzyl)-2-piperazinone involves the reaction of 2-(2-isoxazolidinyl) acetic acid with 4-(4-methoxy-3-methylbenzyl) piperazinone in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is carried out under anhydrous conditions in a suitable solvent like dichloromethane or acetonitrile. The reaction mixture is then purified using column chromatography to obtain the final product.
Aplicaciones Científicas De Investigación
ISOX has shown potential therapeutic applications in various fields of medicine. It has been studied extensively for its antitumor, antiviral, and antibacterial properties. ISOX has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to be effective against various viruses like HIV, hepatitis C, and influenza. Additionally, ISOX has been found to have antibacterial activity against various strains of bacteria.
Propiedades
IUPAC Name |
4-[(4-methoxy-3-methylphenyl)methyl]-3-[2-(1,2-oxazolidin-2-yl)-2-oxoethyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4/c1-13-10-14(4-5-16(13)24-2)12-20-8-6-19-18(23)15(20)11-17(22)21-7-3-9-25-21/h4-5,10,15H,3,6-9,11-12H2,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKVPAQXZSKDQGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CN2CCNC(=O)C2CC(=O)N3CCCO3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{3-(2-fluorobenzyl)-1-[(3'-methyl-2-biphenylyl)carbonyl]-3-piperidinyl}methanol](/img/structure/B6043515.png)

![ethyl 4-[N-(1-benzofuran-2-ylcarbonyl)glycyl]-1-piperazinecarboxylate](/img/structure/B6043528.png)
![2-(1,3-benzodioxol-5-yl)-4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-6-methoxyquinoline](/img/structure/B6043530.png)
![5-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6043536.png)

![2-{1-(3-phenylpropyl)-4-[(4-phenyl-1,3-thiazol-2-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6043561.png)
![{2-[(4-chlorobenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B6043576.png)
![N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-2-methoxybenzamide](/img/structure/B6043581.png)
![[5-(2-naphthylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B6043587.png)
![3-cyclopropyl-5-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6043598.png)
![7-[(4-nitrobenzyl)oxy]-4-(trifluoromethyl)-2H-chromen-2-one](/img/structure/B6043606.png)
![methyl 1-{[5-methyl-2-(3-thienyl)-1,3-oxazol-4-yl]methyl}-2-piperidinecarboxylate](/img/structure/B6043609.png)
![3-[(4-benzyl-1-piperidinyl)methyl]-2-methyl-1H-indole](/img/structure/B6043615.png)